molecular formula C19H24N6OS2 B11498212 5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11498212
M. Wt: 416.6 g/mol
InChI Key: XGYCCAZBPUFAOM-UHFFFAOYSA-N
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Description

3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that features multiple functional groups, including triazole, benzothiophene, and thione. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the benzothiophene core, and the final assembly of the molecule. Typical synthetic routes might include:

    Formation of the Triazole Ring: This could be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Construction of the Benzothiophene Core: This might involve a Friedel-Crafts acylation followed by cyclization and sulfur incorporation.

    Final Assembly: The final steps would involve coupling the triazole and benzothiophene intermediates under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these laboratory methods, optimizing for yield, cost, and safety. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the triazole ring or the thione group.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: The compound might exhibit antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where triazole and benzothiophene derivatives have shown efficacy.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Interference with metabolic pathways, signal transduction, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-ETHOXY-4-[6-METHYL-3-(1H-1,2,4-TRIAZOL-5-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(2-METHYLPROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Similar compounds might include other triazole or benzothiophene derivatives.

Uniqueness

    Structural Complexity: The combination of triazole, benzothiophene, and thione groups in a single molecule is relatively unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler compounds.

Properties

Molecular Formula

C19H24N6OS2

Molecular Weight

416.6 g/mol

IUPAC Name

5-ethoxy-2-(2-methylprop-2-enyl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C19H24N6OS2/c1-5-26-18-23-24(9-11(2)3)19(27)25(18)17-15(16-20-10-21-22-16)13-7-6-12(4)8-14(13)28-17/h10,12H,2,5-9H2,1,3-4H3,(H,20,21,22)

InChI Key

XGYCCAZBPUFAOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=S)N1C2=C(C3=C(S2)CC(CC3)C)C4=NC=NN4)CC(=C)C

Origin of Product

United States

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